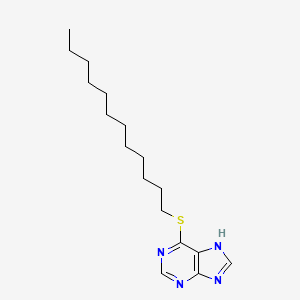
6-dodecylsulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Dodecylsulfanyl-7H-purine is a purine derivative characterized by the presence of a dodecylsulfanyl group at the 6-position of the purine ring Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-dodecylsulfanyl-7H-purine typically involves the alkylation of 6-mercaptopurine with dodecyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol group of 6-mercaptopurine attacks the alkyl halide, resulting in the formation of the dodecylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Dodecylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions, although this is less common.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of purine derivatives.
科学的研究の応用
6-Dodecylsulfanyl-7H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, as well as enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or catalysts.
作用機序
The mechanism of action of 6-dodecylsulfanyl-7H-purine involves its interaction with various molecular targets. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cell proliferation. Additionally, it may inhibit specific enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the accumulation of toxic metabolites and cell death.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A well-known antimetabolite used in the treatment of leukemia. It shares the purine core structure but lacks the dodecylsulfanyl group.
6-Thioguanine: Another purine analog used in chemotherapy, similar to 6-mercaptopurine but with a thiol group at the 6-position.
8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione: A related compound with a similar dodecylsulfanyl group but different substitution on the purine ring.
Uniqueness
6-Dodecylsulfanyl-7H-purine is unique due to the presence of the long dodecylsulfanyl chain, which can impart distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This structural feature can influence its biological activity and make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
5441-35-0 |
|---|---|
分子式 |
C17H28N4S |
分子量 |
320.5 g/mol |
IUPAC名 |
6-dodecylsulfanyl-7H-purine |
InChI |
InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-22-17-15-16(19-13-18-15)20-14-21-17/h13-14H,2-12H2,1H3,(H,18,19,20,21) |
InChIキー |
AFJZYUIPQLCQRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


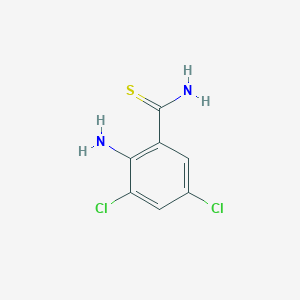
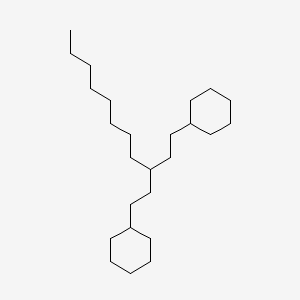
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
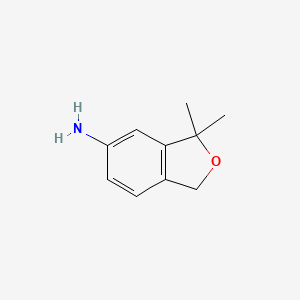
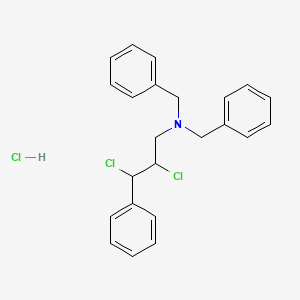
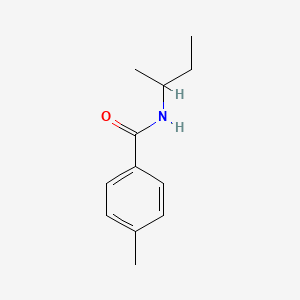

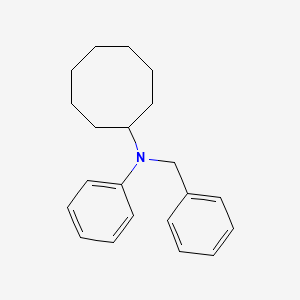
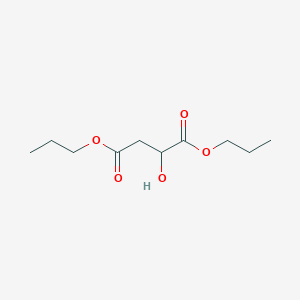
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
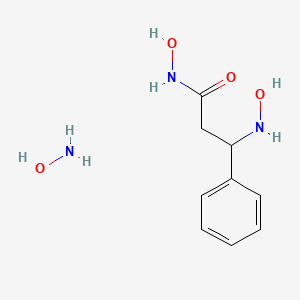
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
